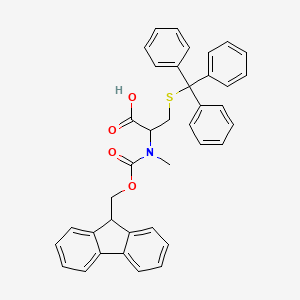
S-Trityl Fmoc-D-N-Methyl-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-Trityl Fmoc-D-N-Methyl-cysteine is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a trityl group (triphenylmethyl) and an Fmoc (fluorenylmethyloxycarbonyl) group, which are used as protecting groups in peptide synthesis. The trityl group protects the thiol side chain of cysteine, while the Fmoc group protects the amino group. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of removal under specific conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S-Trityl Fmoc-D-N-Methyl-cysteine typically involves the protection of the cysteine thiol group with a trityl group and the amino group with an Fmoc group. The trityl group can be removed from the cysteine side chain with trifluoroacetic acid (TFA), leaving an unprotected thiol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common to purify the final product .
化学反应分析
Types of Reactions
S-Trityl Fmoc-D-N-Methyl-cysteine undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The trityl and Fmoc groups can be substituted under specific conditions to expose the reactive thiol and amino groups
Common Reagents and Conditions
Oxidation: Iodine in methanol is commonly used to remove the trityl group and form disulfide bonds.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to reduce disulfide bonds.
Substitution: TFA is used to remove the trityl group, while piperidine is used to remove the Fmoc group.
Major Products Formed
The major products formed from these reactions include free thiol groups, disulfide bonds, and deprotected amino groups, which are essential for further peptide synthesis and modifications .
科学研究应用
S-Trityl Fmoc-D-N-Methyl-cysteine has a wide range of applications in scientific research:
Chemistry: Used in solid-phase peptide synthesis to create complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and the synthesis of disulfide-rich peptides.
Medicine: Potential use in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for research and pharmaceutical applications .
作用机制
The mechanism of action of S-Trityl Fmoc-D-N-Methyl-cysteine involves the protection and deprotection of functional groups during peptide synthesis. The trityl group protects the thiol group of cysteine, preventing unwanted reactions, while the Fmoc group protects the amino group. Upon removal of these protecting groups, the reactive thiol and amino groups are exposed, allowing for further chemical modifications and peptide elongation .
相似化合物的比较
Similar Compounds
Fmoc-D-Cys(Trt)-OH: Similar in structure but lacks the N-methyl group.
Fmoc-Cys(Trt)-OH: The L-isomer of the compound, used in similar applications .
Uniqueness
S-Trityl Fmoc-D-N-Methyl-cysteine is unique due to the presence of the N-methyl group, which can influence the compound’s reactivity and stability. This makes it particularly useful in specific peptide synthesis applications where the N-methyl group provides additional steric hindrance or electronic effects .
属性
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-tritylsulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO4S/c1-39(37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(36(40)41)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKOPMQMPUNRGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[Ru(eta(5)-C5H5)2]](/img/structure/B13399365.png)
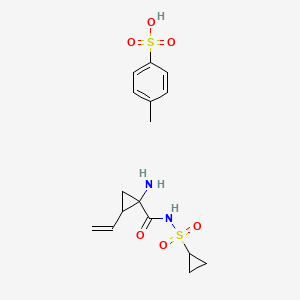
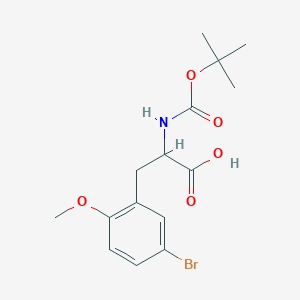
![N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-fluoro-4-hydroxy-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13399381.png)
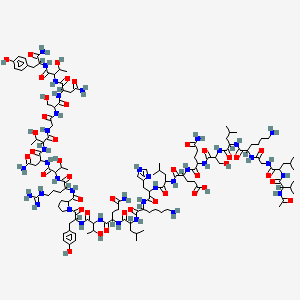
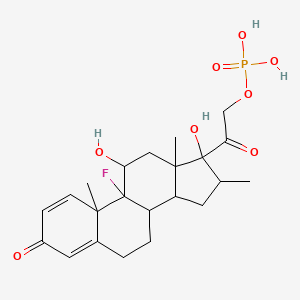
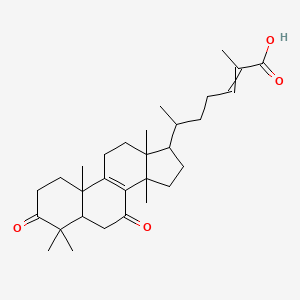
![(3S,8R,9S,10R,13R,14R)-10,13-dimethyl-16-pyridin-3-yl-2,3,4,7,8,9,11,12,14,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13399418.png)
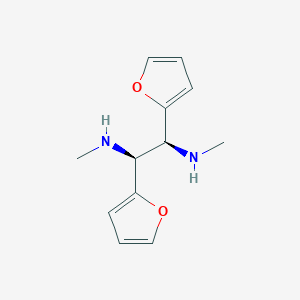
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid](/img/structure/B13399429.png)
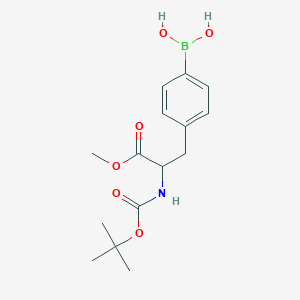
![2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[(1R)-2-[6-[[[[9-[(2R)-5-hydroxy-2,11-diMethyl-5-oxido-9-oxo-3,6,8,10-tetraoxa-5-phosphadodec-1-yl]-9H-purin-6-yl]aMino]Methyl]aMino]-9H-purin-9-yl]-1-Methylethoxy]Methyl]-, 1,9-bis(1-Methylethyl) ester, 5-ox](/img/structure/B13399433.png)
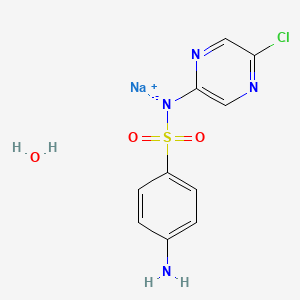
![[[[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid](/img/structure/B13399439.png)
